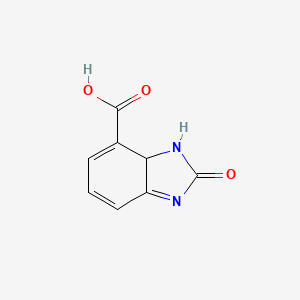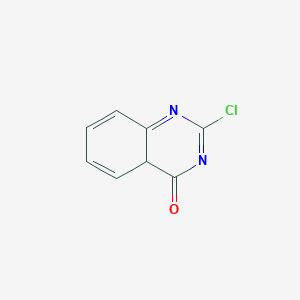
2-chloro-4aH-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4aH-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4aH-quinazolin-4-one typically involves the reaction of anthranilic acid with an appropriate chloro-substituted reagent. One common method includes the cyclization of 2-chlorobenzamide with formamide under acidic conditions . Another approach involves the use of o-aminobenzamide and chloroform in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert it to dihydroquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise as an antimicrobial agent against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 2-chloro-4aH-quinazolin-4-one involves its interaction with specific molecular targets. For example, it can inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth . Additionally, it can disrupt bacterial cell wall synthesis, making it effective against certain bacterial infections .
Comparison with Similar Compounds
Similar Compounds
2-chloroquinazoline: Similar in structure but lacks the ketone group at the 4-position.
4-chloroquinazolin-2-one: Similar but with the chloro group at a different position.
2,4-dichloroquinazoline: Contains two chloro groups, leading to different reactivity and biological activity.
Uniqueness
2-chloro-4aH-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H5ClN2O |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
2-chloro-4aH-quinazolin-4-one |
InChI |
InChI=1S/C8H5ClN2O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-5H |
InChI Key |
SRRNWJBJNYJMEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=NC2=O)Cl)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


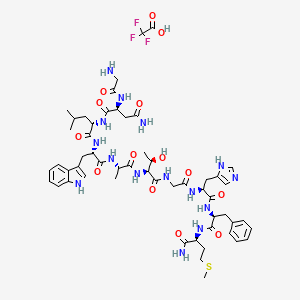
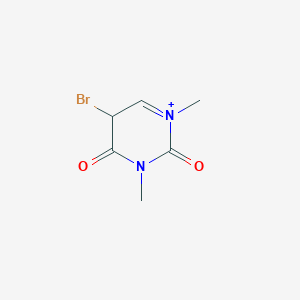

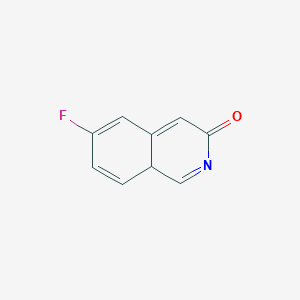
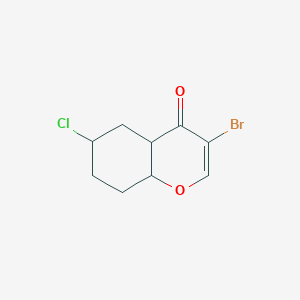
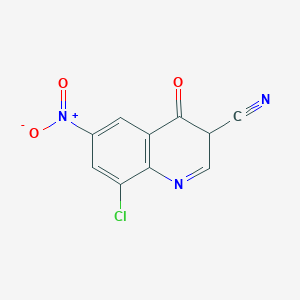
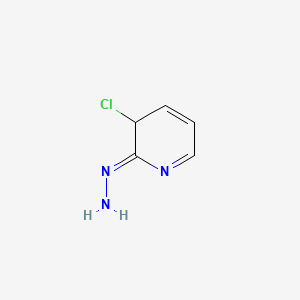
![4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid](/img/structure/B12358890.png)
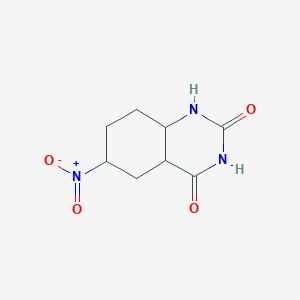

![5-methyl-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12358905.png)

